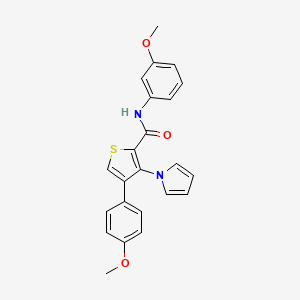
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its anticancer, anti-inflammatory, and antibacterial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiophene ring, two methoxyphenyl groups, and a pyrrole moiety. Its molecular formula is C18H18N2O3S with a molecular weight of approximately 342.41 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines:
- Cell Line Efficacy : The compound exhibited inhibitory effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values ranged from 5 µM to 15 µM, indicating moderate to high potency in inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| A549 | 10.0 | Cell cycle arrest |
| HCT116 | 15.0 | Inhibition of tubulin polymerization |
- Mechanisms : The anticancer activity is attributed to multiple mechanisms including apoptosis induction, disruption of microtubule dynamics, and modulation of cell cycle progression .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent:
- In Vitro Studies : The compound was evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. Results indicated a significant reduction in cytokine production at concentrations above 10 µM .
Antibacterial Activity
The antibacterial potential of this compound has also been explored:
- Activity Against Pathogens : The compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded between 3.12 µg/mL and 12.5 µg/mL, indicating strong antibacterial properties compared to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 3.12 | Ciprofloxacin: 2.0 |
| Escherichia coli | 12.5 | Ciprofloxacin: 2.0 |
Case Studies
- Study on Cancer Cell Lines : A study conducted by Bouabdallah et al. reported the efficacy of the compound against various cancer cell lines using MTT assays, revealing IC50 values consistent with previous findings .
- Anti-inflammatory Effects : In another investigation, the compound's ability to modulate inflammatory pathways was assessed using lipopolysaccharide-stimulated macrophages, showing significant reductions in inflammatory markers .
- Antibacterial Evaluation : A recent publication highlighted the compound's broad-spectrum antibacterial activity through disk diffusion methods, confirming its potential as a lead compound for developing new antibacterial agents .
属性
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-18-10-8-16(9-11-18)20-15-29-22(21(20)25-12-3-4-13-25)23(26)24-17-6-5-7-19(14-17)28-2/h3-15H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTCQHDNVBADLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














